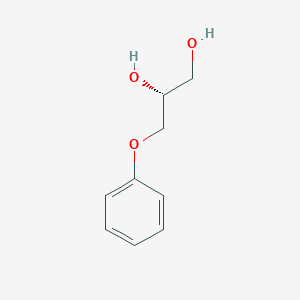

(R)-3-phenoxy-1,2-propanediol

Vue d'ensemble

Description

(R)-3-phenoxy-1,2-propanediol is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Development

(R)-3-phenoxy-1,2-propanediol has been investigated for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug design and development. Research has indicated that it can serve as a building block in synthesizing biologically active compounds, highlighting its importance in medicinal chemistry.

A notable study involved the use of epoxide hydrolase from Bacillus sp. Z018 to catalyze the stereospecific hydrolysis of (R)-phenyl glycidyl ether to produce this compound with high enantiomeric excess (96.3%) and yield (45.8%) under optimized fermentation conditions .

Biocatalysis

The compound's interactions with enzymes have been explored extensively. For instance, immobilized lipase has shown effectiveness in catalyzing reactions involving this compound, indicating its potential for applications in biocatalysis and enzymatic processes. This property can be harnessed for developing environmentally friendly synthetic pathways in organic chemistry.

Polymer Production

This compound is utilized in producing polymers and resins that require specific chemical functionalities. Its unique properties enable the formulation of materials with desirable characteristics, making it valuable in the plastics and coatings industries.

Case Study 1: Pharmaceutical Formulations

In pharmaceutical formulations, this compound has been incorporated as a solvent for cooling agents in topical applications. It enhances the delivery of these agents while maintaining their pharmacological activity. Studies indicate that formulations containing this compound can inhibit itch and irritation effectively on skin surfaces .

Case Study 2: Biocatalytic Processes

Research focusing on biocatalytic processes using this compound demonstrates its potential as an environmentally friendly alternative to traditional synthetic pathways. The use of immobilized enzymes has been shown to improve reaction efficiencies while reducing waste products .

Propriétés

Formule moléculaire |

C9H12O3 |

|---|---|

Poids moléculaire |

168.19 g/mol |

Nom IUPAC |

(2R)-3-phenoxypropane-1,2-diol |

InChI |

InChI=1S/C9H12O3/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2/t8-/m1/s1 |

Clé InChI |

FNQIYTUXOKTMDM-MRVPVSSYSA-N |

SMILES isomérique |

C1=CC=C(C=C1)OC[C@@H](CO)O |

SMILES canonique |

C1=CC=C(C=C1)OCC(CO)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.